molecular formula C32H31N3O5 B1673859 KT5720 CAS No. 108068-98-0

KT5720

Cat. No. B1673859
M. Wt: 537.6 g/mol
InChI Key: ZHEHVZXPFVXKEY-IKZDWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KT5720 is a potent, cell-permeable, specific, reversible, and ATP-competitive PKA inhibitor . It has an IC50 value of 3.3 μM and is effective in reversing MDR1-mediated multidrug resistance .


Molecular Structure Analysis

KT5720 has a molecular formula of C32H31N3O5 . Its average mass is 537.606 Da and its monoisotopic mass is 537.226379 Da .


Chemical Reactions Analysis

KT5720 has been found to reverse multidrug resistance in an MDR1 lymphoma cell model . It also attenuates I_h in freshly isolated rat DRG neurons and slows down HCN channel activation kinetics .


Physical And Chemical Properties Analysis

KT5720 has a molecular formula of C32H31N3O5 . Its average mass is 537.606 Da and its monoisotopic mass is 537.226379 Da .

Scientific Research Applications

Inhibitory Effect on Protein Kinases

KT5720 is primarily known for its role as an inhibitor of protein kinase A (PKA). Research has shown that KT5720 can effectively suppress the cytopathic effect caused by the Vesicular Stomatitis Virus in cell cultures, without affecting the replication of the virus or the synthesis of viral macromolecules. This indicates KT5720's potential utility in studying virus-host interactions and the role of PKA in these processes (Y. S. Kim, 2007).

Applications in Neuroscience Research

KT5720 has applications in neuroscience research due to its ability to modulate neurotransmitter receptors. For example, it has been used in studies exploring the allosteric modulation of muscarinic receptors, which are significant in understanding neurological disorders such as Alzheimer's disease. Docking studies of KT5720 on the M1 muscarinic acetylcholine receptor have confirmed the existence of a second allosteric site, which is valuable for designing new therapeutic agents against Alzheimer's disease (L. M. Espinoza-Fonseca & J. Trujillo-Ferrara, 2006).

Future Directions

KT5720 has been suggested as a potential target for curing HCN and DRG neuron relevant diseases . It has also been suggested as a potential target for heart failure drug development .

properties

IUPAC Name

hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEHVZXPFVXKEY-RUAOOFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910614
Record name KT5720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KT5720

CAS RN

108068-98-0
Record name KT 5720
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108068-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KT 5720
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KT5720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KT5720
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name KT-5720
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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